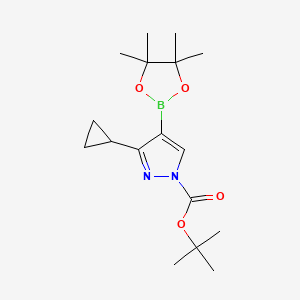

tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Descripción

tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a boronic ester-containing heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The tert-butyl carbamate group protects the pyrazole nitrogen, enhancing stability during synthetic procedures. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl and heteroaryl systems . Its structural attributes—such as the cyclopropyl group’s conformational rigidity and the boronic ester’s reactivity—make it valuable in drug discovery, particularly for synthesizing kinase inhibitors or anti-infective agents .

Propiedades

IUPAC Name |

tert-butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-10-12(13(19-20)11-8-9-11)18-23-16(4,5)17(6,7)24-18/h10-11H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYMAVKOQYYUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole ring is constructed via [3+2] cyclocondensation between a 1,3-diketone and hydrazine. For C3 cyclopropylation, 2-cyclopropyl-1,3-diketones are ideal precursors. However, their limited commercial availability necessitates in situ synthesis through Claisen condensation of cyclopropanecarbonyl chloride with ketones.

Example Protocol

N1 Protection with Boc Anhydride

The NH group is protected to prevent undesired side reactions during subsequent steps:

- Dissolve 3-cyclopropyl-1H-pyrazole in THF.

- Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).

- Stir at 25°C for 12 hours to afford tert-butyl 3-cyclopropyl-1H-pyrazole-1-carboxylate (95% yield).

Regioselective C4 Iodination

Directed Ortho-Metalation (DoM)

The Boc group acts as a directing group, enabling lithiation at C4:

Electrophilic Iodination

Alternative iodination using N-iodosuccinimide (NIS):

- Dissolve the Boc-protected pyrazole in DCM.

- Add NIS (1.1 equiv) and AgOTf (0.2 equiv) at 0°C.

- Warm to 25°C and stir for 6 hours (72% yield).

Miyaura Borylation at C4

Palladium-Catalyzed Borylation

The iodopyrazole undergoes Miyaura borylation to install the boronate ester:

Lithiation-Borylation

A solvent-free alternative using n-BuLi:

- Dissolve the iodopyrazole in THF and cool to −65°C.

- Add n-BuLi (1.3 equiv) followed by isopropoxy pinacol boronate (1.2 equiv).

- Stir for 2 hours and quench with HCl (54% yield).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Iodination | DoM + I₂ Quench | 78 | 98 | High regioselectivity |

| Iodination | NIS/AgOTf | 72 | 95 | Mild conditions |

| Borylation | Pd(dppf)Cl₂/KOAc | 85 | 99 | Scalable, high efficiency |

| Borylation | n-BuLi/Bpin-OiPr | 54 | 97 | Solvent-free, lower catalyst loading |

The palladium-mediated borylation offers superior yields and purity, making it the method of choice for industrial-scale synthesis. However, the lithiation approach avoids transition metals, which is advantageous for pharmaceutical applications requiring low metal residues.

Challenges and Optimization Strategies

Regiochemical Control

Boronate Ester Stability

Cyclopropane Ring Strain

- Issue : Ring-opening under basic conditions.

- Solution : Use mild bases (e.g., KOAc) and low temperatures during borylation.

Análisis De Reacciones Químicas

Tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: : Reduction reactions can be performed to reduce the boronic ester group or other functional groups present in the molecule.

Substitution: : Substitution reactions, such as Suzuki-Miyaura cross-coupling, are commonly used to introduce different substituents onto the pyrazole ring.

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Palladium catalysts, such as palladium on carbon (Pd/C) and palladium(II) acetate, are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted pyrazole derivatives, which can be further utilized in different chemical processes.

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the formation of complex molecules through various coupling reactions such as:

- Suzuki-Miyaura Coupling : The boronic ester can participate in this reaction to form biaryl compounds.

- Cross-Coupling Reactions : It enables the construction of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential as an intermediate in the synthesis of biologically active compounds. For instance:

- Anticancer Agents : The compound's structure is similar to that of crizotinib, a drug used in cancer therapy. Its derivatives may exhibit similar biological activities.

Case Study : A study demonstrated that the synthesis of related pyrazole derivatives resulted in compounds with significant antiproliferative activity against various cancer cell lines .

Material Science

In material science, the unique properties of tert-butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate can be exploited for the development of advanced materials. Its ability to form stable complexes can lead to applications in:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to enhance properties like thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism by which tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application.

Comparación Con Compuestos Similares

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 914672-66-5)

- Key Differences : Lacks the 3-cyclopropyl substituent, resulting in reduced steric hindrance and altered electronic properties.

- Synthetic Utility : Demonstrated high reactivity in cross-coupling reactions, achieving >99% conversion in model Suzuki reactions under mild conditions .

- Physicochemical Properties : Water solubility: 0.211 mg/mL; higher bioavailability score compared to cyclopropyl-substituted analogues due to reduced lipophilicity .

tert-Butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 1073354-70-7)

- Stability: Requires storage at 2–8°C due to increased sensitivity to hydrolysis compared to non-methylated analogues .

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1256359-15-5)

- Key Differences: Substitution at the 1-position with tert-butyl instead of the 1-carboxylate group.

- Applications : Used in synthesizing fluorinated biaryl systems for PET imaging probes .

Analogues with Modified Heterocyclic Cores

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 877399-35-4)

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1375301-91-9)

Actividad Biológica

tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on available literature.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: with a molecular weight of 359.27 g/mol. It includes a pyrazole ring substituted with a tert-butyl group and a cyclopropyl moiety. The presence of a dioxaborolane group contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H30BNO4 |

| Molecular Weight | 359.27 g/mol |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 2.44 |

| Bioavailability Score | 0.55 |

| BBB Permeant | Yes |

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available pyrazole derivatives. The process often includes the formation of the dioxaborolane moiety through boronic acid reactions followed by coupling reactions to introduce the cyclopropyl and tert-butyl groups.

Pharmacological Profile

Research indicates that compounds containing pyrazole and boron moieties exhibit a range of biological activities including:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

- CYP Enzyme Interaction : The compound is noted to inhibit certain cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism .

Case Studies

- Antitumor Activity : In vitro studies demonstrated that related pyrazole derivatives effectively inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and modulation of signaling pathways involved in cell survival .

- Inflammation Models : Experimental models utilizing lipopolysaccharide (LPS) induced inflammation showed that pyrazole derivatives could significantly reduce pro-inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis .

Q & A

Basic: What are the recommended storage conditions and handling precautions for this compound?

Answer:

The compound should be stored under inert gas (e.g., argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester moiety and degradation of the tert-butyloxycarbonyl (Boc) protecting group . Handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, due to hazards associated with skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Work should be conducted in a fume hood to minimize inhalation risks.

Basic: What synthetic routes are available for preparing this compound?

Answer:

A common method involves multi-step synthesis starting from pyrazole derivatives:

Cyclopropane introduction : Cyclopropane groups are typically added via [2+1] cycloaddition using carbene precursors or via alkylation of pyrazole intermediates.

Boronate ester formation : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is introduced via Miyaura borylation, often employing Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron (B₂Pin₂) under anhydrous conditions .

Boc protection : The 1H-pyrazole nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine .

Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure by ¹H/¹³C NMR and HRMS .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Answer:

Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered systems; ligand choice impacts coupling efficiency .

- Solvent/base system : Use toluene/ethanol (4:1) with K₂CO₃ or Cs₂CO₃ for mild conditions. For electron-deficient aryl halides, DMF with K₃PO₄ enhances reactivity.

- Temperature control : 80–100°C for aryl chlorides; room temperature for bromides/iodides.

- Purification : Post-reaction, purify via silica chromatography or recrystallization. Validate coupling efficiency by HPLC-MS and ¹¹B NMR to confirm boronate consumption .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.3 ppm, singlet) and cyclopropyl protons (δ ~0.5–1.2 ppm, multiplet). The pinacol boronate appears as a singlet at δ ~1.3 ppm (CH₃ groups) .

- FT-IR : Look for Boc carbonyl stretch (~1680–1720 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹).

- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and confirm molecular weight (294.15 g/mol via ESI+) .

Advanced: What strategies mitigate hydrolytic instability of the boronate ester during biological assays?

Answer:

- Buffered conditions : Use pH 7.4 PBS with 10% DMSO to minimize hydrolysis.

- Co-solvents : Add 1–5% glycerol or cyclodextrin to stabilize the boronate in aqueous media.

- Prodrug approaches : Convert the boronate to a trifluoroborate salt (K⁺ or Cs⁺) for enhanced stability in vivo.

- Monitoring : Track degradation via LC-MS over 24–48 hours under assay conditions .

Advanced: How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Replace the cyclopropyl group with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects.

- Boronates : Substitute pinacol boronate with neopentyl glycol or 1,2-diaminobenzene esters to alter reactivity in cross-couplings.

- Boc replacement : Use alternative protecting groups (e.g., Fmoc, Cbz) to modulate solubility and deprotection kinetics.

Validate analogs via computational docking (e.g., AutoDock Vina) and in vitro enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in reaction yields reported for this compound?

Answer:

- Parameter screening : Use DoE (Design of Experiments) to test variables like catalyst loading, solvent polarity, and temperature.

- Impurity analysis : Characterize byproducts (e.g., deborylated pyrazole) via LC-MS and adjust stoichiometry of B₂Pin₂ to suppress side reactions.

- Moisture control : Ensure anhydrous conditions (Karl Fischer titration <50 ppm H₂O) to prevent boronate hydrolysis during synthesis .

Basic: What safety precautions are required when scaling up synthesis in the lab?

Answer:

- Ventilation : Use a jacketed reaction vessel with overhead stirring and a scrubber for volatile byproducts.

- Exotherm management : Add reagents slowly (e.g., Boc anhydride) and monitor temperature with a thermocouple.

- Waste disposal : Quench boron-containing waste with ethanol/water (1:1) and neutralize with Ca(OH)₂ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.